molecular formula C16H21NO6 B13468937 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid

5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid

Cat. No.: B13468937
M. Wt: 323.34 g/mol
InChI Key: KXYHRNPNJKMYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a methoxy group, and a carboxylic acid group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common method involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, as well as various organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the use of high-purity reagents and strict control of reaction conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxy-3-oxopropyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The methoxy and carboxylic acid groups also play roles in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
  • (4-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-oxopropyl}phenyl)

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the Boc protecting group allows for selective reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

2-(3-methoxy-3-oxopropyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-11-7-5-10(6-8-13(18)22-4)12(9-11)14(19)20/h5,7,9H,6,8H2,1-4H3,(H,17,21)(H,19,20)

InChI Key

KXYHRNPNJKMYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCC(=O)OC)C(=O)O

Origin of Product

United States

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